REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:13]([C:14]([O:16]C)=[O:15])=[CH:12][O:11][N:10]=2)=[CH:5][CH:4]=1.O.[OH-].[Li+]>C1COCC1.O>[Cl:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:13]([C:14]([OH:16])=[O:15])=[CH:12][O:11][N:10]=2)=[CH:7][CH:8]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
7.59 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)C1=NOC=C1C(=O)OC
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Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
lithium hydroxide monohydrate
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Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was evaporated under reduced pressure, 2N hydrochloric acid
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Type
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ADDITION
|
Details
|
was added
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=C1)C1=NOC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.14 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |